molecular formula C13H22N4O2 B2934123 tert-Butyl 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate CAS No. 1541127-24-5

tert-Butyl 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate

Cat. No.: B2934123
CAS No.: 1541127-24-5
M. Wt: 266.345
InChI Key: ZLIXYGGGGQGNOV-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a triazole ring, and a tert-butyl group.

Synthetic Routes and Reaction Conditions:

  • Alkylation of 1H-1,2,4-triazole: The synthesis can begin with the alkylation of 1H-1,2,4-triazole using an appropriate alkylating agent.

  • Oxazoline Ring-Opening Reaction: This step involves the opening of an oxazoline ring, which can be achieved under specific reaction conditions.

  • Oxidation: The N-protected β-aminoalcohol intermediate is oxidized using reagents like potassium permanganate.

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of cost-effective reagents and optimizing reaction conditions to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

  • Substitution: Substitution reactions can be used to introduce different substituents onto the piperidine or triazole rings.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, alkaline conditions.

  • Reduction: Various reducing agents depending on the specific functional group targeted.

  • Substitution: Alkylating agents, nucleophiles, and suitable solvents.

Major Products Formed:

  • Oxidation typically results in the formation of carboxylic acids or ketones.

  • Reduction can yield amines or alcohols.

  • Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It may serve as a ligand or inhibitor in biological studies, interacting with various biomolecules. Medicine: Industry: Use in the synthesis of materials, catalysts, or other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

  • Tert-Butyl 3-(3-methyl-1H-1,2,4-triazol-5-yl)propanoate

  • Tert-Butyl 3-(3-methyl-1H-1,2,4-triazol-5-yl)ethanol

  • Tert-Butyl 3-(3-methyl-1H-1,2,4-triazol-5-yl)amine

Uniqueness: The presence of the piperidine ring in tert-Butyl 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate distinguishes it from other similar compounds, potentially leading to different reactivity and applications.

This compound's versatility and unique structure make it a valuable tool in various scientific and industrial fields. Further research and development could uncover even more applications and benefits.

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Properties

IUPAC Name

tert-butyl 3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-9-14-11(16-15-9)10-6-5-7-17(8-10)12(18)19-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIXYGGGGQGNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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